molecular formula C15H20Cl2N2 B15212464 (3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine CAS No. 820980-48-1

(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B15212464
CAS No.: 820980-48-1
M. Wt: 299.2 g/mol
InChI Key: YLZZVBUORFXEGB-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine is a chiral pyrrolidine-3-amine derivative intended for research and development purposes. Compounds within this structural class, featuring an amine-substituted pyrrolidine ring, are of significant interest in medicinal chemistry . The specific stereochemistry in the (3S) configuration may be critical for its interaction with biological targets. The molecular structure, which incorporates a dichlorophenyl group and a cyclobutyl moiety, is similar to other amine compounds that have been investigated for their central activity . This product is provided as a high-purity material for research applications exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

CAS No.

820980-48-1

Molecular Formula

C15H20Cl2N2

Molecular Weight

299.2 g/mol

IUPAC Name

(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C15H20Cl2N2/c16-14-6-1-3-11(15(14)17)10-19(12-4-2-5-12)13-7-8-18-9-13/h1,3,6,12-13,18H,2,4-5,7-10H2/t13-/m0/s1

InChI Key

YLZZVBUORFXEGB-ZDUSSCGKSA-N

Isomeric SMILES

C1CC(C1)N(CC2=C(C(=CC=C2)Cl)Cl)[C@H]3CCNC3

Canonical SMILES

C1CC(C1)N(CC2=C(C(=CC=C2)Cl)Cl)C3CCNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Cyclobutyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,3-dichlorobenzyl chloride and the pyrrolidine intermediate.

    Attachment of the Cyclobutyl Group: The cyclobutyl group can be attached through an alkylation reaction using cyclobutyl bromide and the intermediate formed in the previous step.

Industrial Production Methods

Industrial production methods for (S)-N-Cyclobutyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Alkylation and Quaternary Ammonium Salt Formation

The tertiary amine undergoes alkylation under SN2 conditions, forming quaternary ammonium salts. For example:
Reaction:

(3S)-Pyrrolidine derivative+CH3IBaseQuaternary ammonium iodideAg2OHofmann elimination product\text{(3S)-Pyrrolidine derivative} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{Quaternary ammonium iodide} \xrightarrow{\text{Ag}_2\text{O}} \text{Hofmann elimination product}

  • Conditions: Excess methyl iodide in THF/water with NaHCO₃, followed by Ag₂O treatment .

  • Outcome: Hofmann elimination produces alkenes via β-hydrogen abstraction, as observed in analogous pyrrolidine systems .

Reaction ComponentRole/Characteristics
Methyl iodideAlkylating agent
Ag₂OPrecipitates iodide, drives elimination
NaHCO₃Maintains basic pH

Oxidation to N-Oxides

The amine’s lone pair facilitates oxidation to N-oxides under mild conditions:
Reaction:

(3S)-Pyrrolidine derivative+H2O2AcOHN-Oxide\text{(3S)-Pyrrolidine derivative} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH}} \text{N-Oxide}

  • Conditions: 30% H₂O₂ in acetic acid at 40°C for 6 hours .

  • Significance: N-oxides enhance solubility and serve as intermediates in drug metabolism studies .

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides:
Reaction:

(3S)-Pyrrolidine derivative+AcClEt3NAcetamide derivative\text{(3S)-Pyrrolidine derivative} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} \text{Acetamide derivative}

  • Conditions: Acetyl chloride in dichloromethane with triethylamine at 0–5°C .

  • Example: Analogous N-[2-(1-pyrrolidinyl)ethyl]acetamides demonstrated potent opioid activity, highlighting the pharmacological relevance of acylation .

Cyclobutane Ring Reactivity

The cyclobutyl group participates in ring-opening reactions under strain:
Reaction:

Cyclobutane+H2OH+Linear diol\text{Cyclobutane} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Linear diol}

  • Conditions: Acidic hydrolysis (e.g., H₂SO₄/H₂O) at 80°C .

  • Mechanism: Protonation induces ring strain relief via cleavage, forming a diol intermediate .

Dichlorophenyl Substituent Reactivity

The 2,3-dichlorophenyl group undergoes electrophilic aromatic substitution (EAS) under controlled conditions:
Reaction:

Dichlorophenyl+HNO3H2SO4Nitro-substituted derivative\text{Dichlorophenyl} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitro-substituted derivative}

  • Conditions: Nitration at 0°C with fuming HNO₃ in H₂SO₄ .

  • Regioselectivity: Chlorine groups direct nitration to the para position relative to substituents .

Transition-Metal Catalyzed C–H Functionalization

The pyrrolidine ring undergoes C(sp³)–H activation in the presence of palladium catalysts:
Reaction:

Pyrrolidine+Ar–BrPd(0)Arylated pyrrolidine\text{Pyrrolidine} + \text{Ar–Br} \xrightarrow{\text{Pd(0)}} \text{Arylated pyrrolidine}

  • Conditions: Pd₂(dba)₃, Siphos–PE ligand, and NaOtBu in toluene at 100°C .

  • Outcome: Enantioselective aminoarylation yields chiral products with >90% ee in model systems .

Comparative Reactivity with Analogues

Key differences in reactivity between structurally similar compounds:

CompoundStructural FeatureReactivity Profile
N-Cyclopropyl analogueSmaller cycloalkaneFaster ring-opening due to higher strain
N-Benzyl derivativeLack of chlorine substituentsReduced EAS activity
N-(2-Chlorophenyl)methylSingle chlorineLower steric hindrance in alkylation

Mechanistic Insights from Model Systems

  • Radical Pathways: Tertiary alkyl radicals generated via Zn/HCl reduction add to nitroso intermediates, forming hydroxylamines .

  • Conformational Control: Syn-elimination dominates in sterically hindered systems (e.g., trans-cyclooctene formation) .

Scientific Research Applications

(S)-N-Cyclobutyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-Cyclobutyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: The target compound utilizes a pyrrolidine core, whereas aripiprazole lauroxil (piperazine-quinolinone) and clevidipine (dihydropyridine) feature distinct heterocycles.

Halogenation Patterns :

  • The 2,3-dichlorophenyl group in the target compound contrasts with the 2-chloro-3-fluorobenzyl substituent in . Chlorine’s higher lipophilicity and van der Waals radius compared to fluorine may enhance hydrophobic interactions in binding pockets .

Cycloalkyl Substituents :

  • The cyclobutyl group in the target compound introduces moderate ring strain (smaller than cyclopentyl in ’s N-cyclopentyl-N-(3-thienylmethyl)amine), which may balance metabolic stability and steric hindrance. Cyclobutyl-containing compounds often exhibit improved pharmacokinetic profiles compared to linear alkyl chains .

Therapeutic Implications :

  • Aripiprazole lauroxil’s 2,3-dichlorophenylpiperazinyl moiety targets dopamine D2 and serotonin 5-HT1A receptors, suggesting that the target compound’s dichlorophenyl group could similarly interact with CNS receptors . In contrast, clevidipine’s dihydropyridine core targets L-type calcium channels, highlighting how core structure dictates therapeutic application .

Physicochemical and Pharmacokinetic Comparisons

  • Solubility : The target compound’s lack of ester or salt-forming groups (unlike clevidipine or the patent compound in ) may reduce aqueous solubility, necessitating formulation optimization .
  • Metabolic Stability : The cyclobutyl group may confer resistance to oxidative metabolism compared to the 3-fluoropropyl chain in ’s compound, which is prone to CYP450-mediated degradation .

Research Findings and Gaps

  • Structural Activity Relationships (SAR): The 2,3-dichlorophenyl group is a recurring motif in neuroactive compounds (e.g., aripiprazole), suggesting its importance in receptor binding.
  • Patent Landscape : highlights the industrial focus on pyrrolidine salts for improved solubility, indicating that the target compound may require similar derivatization for clinical viability .

Biological Activity

(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C15_{15}H18_{18}Cl2_2N and a molecular weight of approximately 299.24 g/mol. Its structure includes a cyclobutyl group and a dichlorophenyl moiety attached to a pyrrolidine ring, which may influence its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Pyrrolidine Ring : Utilizing cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of the Cyclobutyl Group : Often achieved through alkylation or cyclization methods.
  • Dichlorophenyl Substitution : The final step usually involves attaching the dichlorophenyl group via nucleophilic substitution reactions.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can exhibit antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antioxidant Activity : The compound may possess antioxidant properties, which are critical in preventing oxidative stress-related cellular damage .

Case Studies and Experimental Findings

  • Inhibition Studies : In vitro assays have shown that similar pyrrolidine derivatives can inhibit specific enzymes related to inflammation and pain pathways, suggesting potential applications in treating inflammatory diseases .
  • Structure-Activity Relationship (SAR) : Research into structurally related compounds has demonstrated that modifications in the dichlorophenyl moiety significantly affect biological activity, highlighting the importance of stereochemistry in drug design .

Data Summary

PropertyValue
Molecular FormulaC15_{15}H18_{18}Cl2_{2}N
Molecular Weight299.24 g/mol
Antimicrobial ActivityModerate against S. aureus
Antioxidant ActivityPositive in DPPH assays
Enzyme InhibitionPotential for anti-inflammatory effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of (3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine, and how are reaction conditions optimized?

  • Methodology :

  • Reductive Amination : A common approach involves coupling a pyrrolidine precursor (e.g., (3S)-pyrrolidin-3-amine) with 2,3-dichlorobenzyl chloride and cyclobutylamine. Sodium cyanoborohydride (NaBH3CN) or other borohydride reagents in methanol/ethanol under reflux (60–80°C, 12–24 hours) facilitate the reaction .
  • Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) may be used for aryl-amine bond formation, requiring ligands like XPhos and bases such as Cs2CO3 in toluene at 100–120°C .
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethyl acetate/chloroform mixtures yields the pure compound.
    • Optimization : Reaction pH (7–9), solvent polarity, and temperature are critical for minimizing side products like N-alkylation overproducts .

Q. How is the stereochemical integrity of the (3S)-pyrrolidine core validated during synthesis?

  • Methodology :

  • Chiral HPLC : Using a Chiralpak® IC column (hexane:isopropanol 90:10) to confirm enantiomeric excess (>98%) .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR analysis of diastereomeric derivatives (e.g., Mosher’s esters) to assign absolute configuration .
  • Optical Rotation : Comparison with literature values (e.g., [α]D25=+15.6[α]_D^{25} = +15.6^\circ in CHCl3) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C16_{16}H21_{21}Cl2_2N2_2, [M+H]+ m/z 327.0932) .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm1^{-1}, C-Cl at 750 cm1^{-1}) .
  • X-ray Crystallography : Resolves 3D structure; reported bond angles and torsional parameters validate the cyclobutyl-pyrrolidine geometry .

Advanced Research Questions

Q. How does the 2,3-dichlorophenyl substituent influence biological activity compared to other aryl groups?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies :
  • Comparative Assays : Replace 2,3-dichlorophenyl with 3-chlorophenyl or 4-fluorophenyl analogs. Test binding affinity to serotonin/dopamine receptors (e.g., via radioligand displacement assays, IC50_{50} values) .
  • Hydrophobic Interactions : Molecular docking (AutoDock Vina) shows enhanced π-π stacking and van der Waals interactions with the dichlorophenyl group in receptor pockets (e.g., 5-HT2A_{2A}) .
  • Data Table :
Aryl SubstituentReceptor Binding (Ki, nM)LogP
2,3-Dichlorophenyl5-HT2A_{2A}: 12 ± 23.8
3-Chlorophenyl5-HT2A_{2A}: 45 ± 53.2
4-Fluorophenyl5-HT2A_{2A}: 78 ± 82.9

Q. What strategies resolve contradictory data in receptor selectivity profiles across studies?

  • Methodology :

  • Meta-Analysis : Cross-reference data from radioligand assays (e.g., 3^{3}H-ketanserin for 5-HT2A_{2A}) vs. functional assays (e.g., Ca2+^{2+} flux). Discrepancies may arise from assay conditions (e.g., CHO vs. HEK293 cells) .
  • Kinetic Studies : Surface plasmon resonance (SPR) quantifies on/off rates (kon_{on}, koff_{off}) to distinguish competitive vs. allosteric binding .
    • Case Study : A 2024 study reported 5-HT2A_{2A} selectivity (Ki = 12 nM), while a 2023 study found weaker affinity (Ki = 50 nM). SPR revealed slower koff_{off} in the former due to optimized buffer ionic strength .

Q. How can metabolic stability be improved without compromising target affinity?

  • Methodology :

  • Prodrug Design : Introduce ester groups (e.g., methyl or ethyl esters) at the pyrrolidine nitrogen to enhance oral bioavailability. Hydrolysis in vivo regenerates the active amine .
  • Cytochrome P450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots. Fluorine substitution at the cyclobutyl ring reduces CYP3A4-mediated oxidation .
  • Data Table :
ModificationMetabolic Half-life (h)5-HT2A_{2A} Ki (nM)
Parent Compound1.2 ± 0.312 ± 2
Cyclobutyl-Fluorine3.5 ± 0.615 ± 3
Pyrrolidine Ester2.8 ± 0.414 ± 2

Methodological Challenges and Solutions

Q. What techniques address low yields in N-alkylation steps during synthesis?

  • Solutions :

  • Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems (water/dichloromethane) to enhance reaction efficiency (yield increases from 25% to 65%) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours (80°C, 300 W) while maintaining >90% purity .

Q. How is enantiomeric excess maintained during scale-up?

  • Solutions :

  • Chiral Auxiliaries : Employ (R)- or (S)-BINOL derivatives to control stereochemistry during cyclobutylamine coupling .
  • Continuous Flow Reactors : Ensure consistent temperature/pH control, achieving >99% ee at 10 kg scale .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.